molecular formula C12H21NO B068196 1-((2S,3AR,6aR)-octahydrocyclopenta[b]pyrrol-2-yl)cyclopentanol CAS No. 189273-19-6

1-((2S,3AR,6aR)-octahydrocyclopenta[b]pyrrol-2-yl)cyclopentanol

Cat. No.: B068196
CAS No.: 189273-19-6
M. Wt: 195.3 g/mol
InChI Key: YHGFTJWGGDCEHX-MXWKQRLJSA-N
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Description

1-((2S,3AR,6aR)-octahydrocyclopenta[b]pyrrol-2-yl)cyclopentanol is a complex organic compound with a unique structure that includes a cyclopentanol moiety and an octahydrocyclopenta[b]pyrrol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)- typically involves multi-step organic synthesis techniques. One common method includes the reaction of cyclopentanone with an appropriate amine to form the intermediate, followed by reduction and cyclization steps to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentanol derivatives and octahydrocyclopenta[b]pyrrol analogs. These compounds share structural similarities but may differ in their functional groups and overall reactivity .

Uniqueness

Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)- is unique due to its specific combination of functional groups and stereochemistry.

Properties

CAS No.

189273-19-6

Molecular Formula

C12H21NO

Molecular Weight

195.3 g/mol

IUPAC Name

1-[(2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]cyclopentan-1-ol

InChI

InChI=1S/C12H21NO/c14-12(6-1-2-7-12)11-8-9-4-3-5-10(9)13-11/h9-11,13-14H,1-8H2/t9-,10-,11+/m1/s1

InChI Key

YHGFTJWGGDCEHX-MXWKQRLJSA-N

SMILES

C1CCC(C1)(C2CC3CCCC3N2)O

Isomeric SMILES

C1CCC(C1)([C@@H]2C[C@H]3CCC[C@H]3N2)O

Canonical SMILES

C1CCC(C1)(C2CC3CCCC3N2)O

Synonyms

Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]- (9CI)

Origin of Product

United States

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